Cas no 914224-25-2 (5-Bromoquinoline-2,4(1H,3H)-dione)

5-Bromoquinoline-2,4(1H,3H)-dione structure
914224-25-2 structure
Product Name:5-Bromoquinoline-2,4(1H,3H)-dione
CAS No:914224-25-2
MF:C9H6BrNO2
MW:240.053441524506
CID:1088836
PubChem ID:29933546
Update Time:2025-07-17

5-Bromoquinoline-2,4(1H,3H)-dione Chemical and Physical Properties

Names and Identifiers

    • 5-Bromoquinoline-2,4(1H,3H)-dione
    • 5-bromo-1H-quinoline-2,4-dione
    • 914224-25-2
    • DTXSID00652280
    • AKOS015964404
    • Inchi: 1S/C9H6BrNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-3H,4H2,(H,11,13)
    • InChI Key: QPRGXCHFQCKQDF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1C(CC(N2)=O)=O

Computed Properties

  • Exact Mass: 238.95819g/mol
  • Monoisotopic Mass: 238.95819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 46.2Ų

5-Bromoquinoline-2,4(1H,3H)-dione Pricemore >>

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Additional information on 5-Bromoquinoline-2,4(1H,3H)-dione

Introduction to 5-Bromoquinoline-2,4(1H,3H)-dione (CAS No. 914224-25-2)

5-Bromoquinoline-2,4(1H,3H)-dione, identified by the Chemical Abstracts Service Number (CAS No.) 914224-25-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, which is well-documented for its broad spectrum of biological activities and utility in drug development. The presence of a bromine substituent at the 5-position and the dione moiety at the 2 and 4 positions introduces unique reactivity and potential therapeutic applications, making it a subject of intense study in synthetic organic chemistry and pharmacology.

The structural framework of 5-Bromoquinoline-2,4(1H,3H)-dione consists of a fused benzene ring and a pyridine ring, with functional groups that enhance its chemical versatility. The bromine atom at the 5-position serves as a handle for further chemical modifications, enabling the synthesis of more complex derivatives through nucleophilic aromatic substitution or cross-coupling reactions. Additionally, the dione groups at the 2 and 4 positions contribute to electrophilic characteristics, facilitating interactions with nucleophiles in biological systems. These features make it a valuable intermediate in the construction of novel molecules with potential pharmacological activity.

In recent years, quinoline derivatives have been extensively explored for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms, such as bromine in 5-Bromoquinoline-2,4(1H,3H)-dione, often enhances the binding affinity and metabolic stability of these compounds, leading to improved efficacy in therapeutic applications. The brominated quinolines have been particularly studied for their ability to inhibit enzymes and receptors involved in pathogenic processes. For instance, derivatives of quinoline have shown promise in targeting protein-protein interactions that are crucial for microbial survival.

One of the most compelling aspects of 5-Bromoquinoline-2,4(1H,3H)-dione is its role as a precursor in the synthesis of more sophisticated pharmacophores. Researchers have leveraged its scaffold to develop inhibitors of kinases and other enzymes implicated in cancer progression. The bromine substituent allows for easy functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many active pharmaceutical ingredients (APIs). This adaptability has positioned 5-Bromoquinoline-2,4(1H,3H)-dione as a cornerstone compound in medicinal chemistry libraries.

The pharmacological profile of 5-Bromoquinoline-2,4(1H,3H)-dione has been investigated through both computational modeling and experimental assays. Studies suggest that its brominated core can interact with specific amino acid residues in target proteins, modulating their activity. For example, quinoline derivatives have been reported to disrupt DNA replication in certain cancer cells by inhibiting topoisomerases or other essential enzymes. The dione groups may also participate in hydrogen bonding or π-stacking interactions with biological targets, further influencing binding affinity and selectivity.

Advances in synthetic methodologies have enabled the efficient preparation of 5-Bromoquinoline-2,4(1H,3H)-dione, making it more accessible for research purposes. Modern techniques such as flow chemistry and microwave-assisted synthesis have reduced reaction times and improved yields, allowing for larger-scale production when needed. These developments are particularly important for high-throughput screening campaigns where large libraries of compounds must be generated rapidly. The ability to produce 5-Bromoquinoline-2,4(1H,3H)-dione reliably ensures that researchers can focus on exploring its potential without being hindered by synthetic challenges.

The integration of 5-Bromoquinoline-2,4(1H,3H)-dione into drug discovery pipelines has been complemented by advances in computational biology and machine learning. Predictive models can now identify promising derivatives based on structural features alone, significantly reducing the time required to identify lead compounds. By combining experimental data with computational insights, researchers can optimize 5-Bromoquinoline-2,4(1H,3H)-dione derivatives for better pharmacokinetic properties or reduced toxicity profiles before moving into costly preclinical testing.

In conclusion,5-Bromoquinoline-2,4(1H,3H)-dione (CAS No. 914224-25-2) represents a versatile scaffold with significant untapped potential in pharmaceutical research. Its unique structural features—combining a bromine substituent with dione functionality—make it an invaluable building block for developing novel therapeutics targeting various diseases. As synthetic methods continue to evolve and computational tools become more sophisticated,5-Bromoquinoline-2,4(1H,3H)-dione is poised to play an increasingly important role in next-generation drug discovery efforts.

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